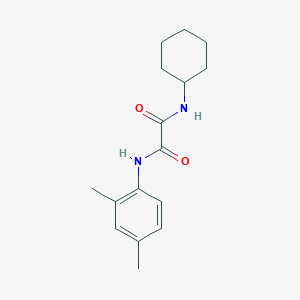
4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C12H20BrN2O. It is commonly used in scientific research for its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has a variety of biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. It has also been shown to improve memory and cognitive function in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a useful compound for studying these conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential use in cancer treatment. Studies are ongoing to determine its effectiveness in different types of cancer and to develop new treatment strategies based on its mechanism of action. Additionally, further research is needed to fully understand its mechanism of action and to develop new compounds based on its structure for potential therapeutic use.
Synthesemethoden
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of 4-bromo-3-nitropyrazole with isobutyl alcohol and sodium borohydride. This process results in the reduction of the nitro group to an amine group and the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has been found to have potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-bromo-3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-9(2)5-15-6-11(13)12(14-15)8-16-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJSVHUVPJYOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methylindazol-3-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382801.png)


![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)

![1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382810.png)
![N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382811.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)
![N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2382817.png)


